N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide
Description
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is a heterocyclic compound that features a thiazole ring fused with a pyridine ring
Properties
IUPAC Name |
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS/c1-2-12-3-5-13(6-4-12)15-11-22-17(19-15)20-16(21)14-7-9-18-10-8-14/h3-11H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIMRBMJSWQBLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide typically involves the condensation of 4-ethylbenzaldehyde with thioamide and pyridine-4-carboxylic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as phosphorus pentasulfide (P4S10) or N-bromosuccinimide (NBS) in a solvent like water or ethanol .
Industrial Production Methods
Industrial production of this compound may utilize green chemistry approaches to minimize environmental impact. Methods such as microwave irradiation, solid support synthesis, and the use of green solvents and catalysts are employed to enhance yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyridine rings, respectively
Common Reagents and Conditions
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various substituted thiazole and pyridine derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Dabrafenib: An anticancer drug containing a thiazole ring.
Dasatinib: A kinase inhibitor with a thiazole moiety.
Patellamide A: A natural product with a thiazole ring.
Ixabepilone: An anticancer agent with a thiazole nucleus.
Uniqueness
N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]pyridine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiazole and pyridine ring makes it a versatile scaffold for drug development and industrial applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
